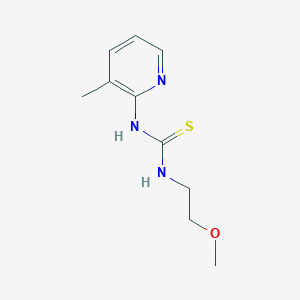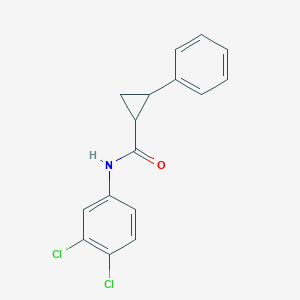
N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide: is a synthetic organic compound that belongs to the class of cyclopropane carboxamides It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a 3,4-dichlorophenyl and a phenyl group as substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene is treated with a carbene precursor such as diazomethane or a metal-carbene complex.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the cyclopropane derivative with an appropriate amine, such as 3,4-dichloroaniline, under suitable conditions.
Coupling of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a phenylboronic acid is reacted with the cyclopropane derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cyclopropane ring or the phenyl groups may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the phenyl groups to cyclohexyl groups.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms on the 3,4-dichlorophenyl group can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or cyclohexyl derivatives.
Substitution: Formation of alkyl or aryl-substituted derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of carbon-carbon or carbon-heteroatom bonds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound’s structure can be modified to develop potential therapeutic agents for various diseases.
Pharmacological Studies: It can be used in studies to understand its effects on biological systems.
Industry:
Agriculture: The compound may be used as a precursor for the synthesis of agrochemicals.
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the target molecule.
類似化合物との比較
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea:
N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide:
Uniqueness: N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide is unique due to its cyclopropane ring structure, which imparts rigidity and specific steric properties to the molecule. This structural feature can influence its binding affinity and selectivity towards molecular targets, making it distinct from other similar compounds.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-14-7-6-11(8-15(14)18)19-16(20)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJJVIKWFHLPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-fluorophenyl)-4-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-one](/img/structure/B5199883.png)
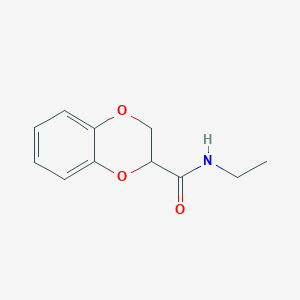
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199896.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199899.png)
![(4Z)-4-[[5-(2,4-difluorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B5199903.png)
![4-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5199909.png)
![1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5199925.png)
![1-(2-methoxybenzyl)-3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazole](/img/structure/B5199930.png)
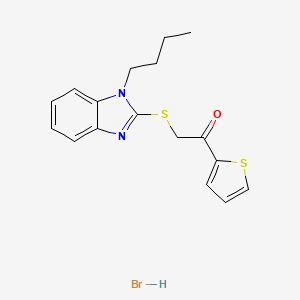
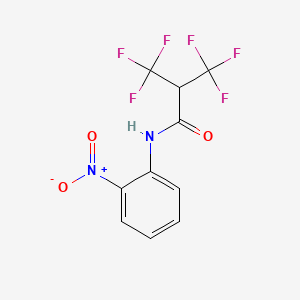
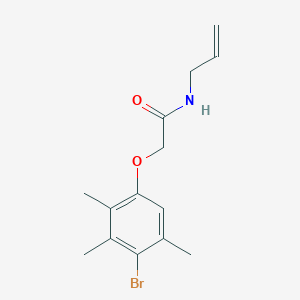
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199957.png)
![13-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione](/img/structure/B5199962.png)
